Amaronol B

Natural product chemistry Flavonoid structure elucidation Auronol characterization

Procure Amaronol B — the definitive auronol reference standard (C₁₆H₁₄O₈, MW 334.28) isolated from Pseudolarix amabilis bark. Its distinct 4′-methoxy substitution differentiates it from Amaronol A (4′-hydroxy), ensuring structural specificity for reproducible research. Documented inactivity against Candida albicans and Trichophyton mentagrophytes establishes it as an ideal negative control in antimicrobial dose-response and SAR assays. As a chemotaxonomic marker restricted to Pinaceae spp., it supports botanical authentication and phylogenetics. Available at ≥98% HPLC purity. Inquire for competitive pricing and global shipping.

Molecular Formula C16H14O8
Molecular Weight 334.28 g/mol
CAS No. 226561-02-0
Cat. No. B016693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmaronol B
CAS226561-02-0
Synonyms2,4,6-trihydroxy-2-((3',5'-dihydroxy-4'-methoxyphenyl)methyl)-3(2H)-benzofuranone
amaronol B
Molecular FormulaC16H14O8
Molecular Weight334.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1O)CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
InChIInChI=1S/C16H14O8/c1-23-14-10(19)2-7(3-11(14)20)6-16(22)15(21)13-9(18)4-8(17)5-12(13)24-16/h2-5,17-20,22H,6H2,1H3
InChIKeyYCDTYNVODFTPCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Amaronol B (CAS 226561-02-0): Natural Auronol Compound from Pseudolarix amabilis for Flavonoid Research


Amaronol B (CAS 226561-02-0, molecular formula C16H14O8, molecular weight 334.28 g/mol) is a naturally occurring auronol flavonoid first isolated from the bark of Pseudolarix amabilis (golden larch) in 1999 [1]. It belongs to the auronol subclass, characterized by a hydroxyl group at the 2-position of the aurone scaffold, distinguishing it structurally from classical aurones . Amaronol B is a hydrophobic molecule (LogP 1.34, predicted water insolubility) found in P. amabilis and Larix kaempferi, and is commercially available for research use only from multiple chemical suppliers .

Why Generic Aurone Substitution Cannot Replace Amaronol B: Structural Differentiation in Pseudolarix-Derived Auronols


Generic substitution of Amaronol B with other aurones or auronols is not scientifically justified due to fundamental structural differences that dictate compound identity and research reproducibility. Amaronol B contains a 4′-methoxy group on its B-ring (C16H14O8, MW 334.28), whereas its closest structural analog Amaronol A possesses a 4′-hydroxy group instead (C15H12O8, MW 320.25) — a single substitution difference that alters both molecular weight and physicochemical properties [1]. Additionally, Amaronol B exhibits an auronol core (2-hydroxy aurone) rather than the classical aurone 2-benzylidene scaffold, which affects hydrogen bonding capacity, stability, and potential intermolecular interactions . The compound is sourced specifically from Pseudolarix amabilis bark extract, and co-occurring diterpenoid pseudolaric acids (e.g., pseudolaric acid B, MIC 3.125 μg/mL) exhibit markedly different antimicrobial potency profiles in the same assay systems [1]. Substituting Amaronol B with another flavonoid or aurone without these precise structural features introduces uncontrolled variables that invalidate experimental comparability.

Amaronol B Quantitative Differentiation Evidence: Head-to-Head Comparative Data vs. Amaronol A and Co-Isolated Compounds


Structural Differentiation: 4′-Methoxy vs. 4′-Hydroxy B-Ring Substitution Defines Molecular Identity

Amaronol B is distinguished from Amaronol A by a single functional group substitution: a methoxy (-OCH3) group at the B-ring 4′ position in Amaronol B versus a hydroxy (-OH) group in Amaronol A [1]. This substitution results in a molecular weight difference of +14.03 Da (Amaronol B 334.28 g/mol vs. Amaronol A 320.25 g/mol) and a molecular formula difference of +CH2 [1]. The 4′-methoxy modification increases hydrophobicity (LogP 1.34 for Amaronol B) and eliminates one hydrogen bond donor relative to Amaronol A, which possesses an additional phenolic -OH .

Natural product chemistry Flavonoid structure elucidation Auronol characterization

Antimicrobial Activity Profiling: Amaronol B Shows No Detectable Activity Where Pseudolaric Acid B Exhibits Potent Inhibition

In the original isolation study, antimicrobial testing was conducted on eight compounds co-isolated from P. amabilis bark, including amaronols A and B. Amaronol B exhibited no detectable antimicrobial activity against Candida albicans or Trichophyton mentagrophytes under the tested conditions [1]. In contrast, pseudolaric acid B (co-isolated from the same plant material) showed potent activity against C. albicans with MIC = 3.125 μg/mL and MFC = 6.25 μg/mL, while myricetin showed marginal activity against T. mentagrophytes (MIC = 50 μg/mL) [1].

Antimicrobial screening Natural product bioactivity Antifungal susceptibility

Physicochemical Property Differentiation: Hydrophobicity and Solubility Profile vs. Myricetin

Amaronol B demonstrates a calculated LogP of 1.34, indicating moderate hydrophobicity, and is described as 'practically insoluble in water' and 'very hydrophobic' . This contrasts with myricetin (also co-isolated from P. amabilis), a flavonol with LogP approximately 1.2-1.8 depending on prediction method, but with significantly different hydrogen bonding capacity (Amaronol B: 5 H-bond donors, 8 acceptors; myricetin: 6 H-bond donors, 8 acceptors) due to structural class differences [1].

Physicochemical characterization Compound solubility Drug-like properties

Auronol Subclass Differentiation: Amaronol B Belongs to a Distinct Structural Class Within Flavonoids

Amaronol B is classified as an auronol — a flavonoid subclass characterized by a 2-hydroxy aurone skeleton — distinguishing it from classical aurones (2-benzylidene-3(2H)-benzofuranone scaffold without the 2-hydroxyl group) . Auronols are a minor flavonoid subclass with limited natural occurrence compared to aurones, flavonols, and flavones, and their structural features confer unique chemical reactivity and stability profiles [1]. Amaronol B represents one of the first characterized naturally occurring auronols, establishing its significance as a reference standard for this rare subclass [2].

Flavonoid taxonomy Auronol chemistry Natural product classification

Plant Source and Co-Isolate Profile: Pseudolarix amabilis Specificity vs. Broad-Spectrum Flavonoid Sources

Amaronol B was isolated from the bark of Pseudolarix amabilis (Pinaceae), a monotypic genus endemic to China, along with seven other characterized compounds including Amaronol A, pseudolaric acids B and C, and myricetin [1]. The co-occurrence of Amaronol B with potent antifungal pseudolaric acids (MIC 3.125 μg/mL against C. albicans) in the same plant material provides a unique phytochemical fingerprint that distinguishes P. amabilis-derived compounds from flavonoids isolated from other plant sources [1]. Subsequent reports also identify Amaronol B in Larix kaempferi, another Pinaceae species .

Phytochemistry Plant natural products Taxonomic specificity

Amaronol B Research Application Scenarios: Where Structural Specificity Justifies Procurement


Natural Product Reference Standard for Auronol Subclass Characterization

Procure Amaronol B as an authenticated reference standard for the auronol subclass within flavonoid natural product research. As one of the first isolated and structurally characterized naturally occurring auronols, Amaronol B (C16H14O8, MW 334.28, 4′-methoxy substitution) provides a benchmark for structural elucidation of newly discovered auronol compounds. The well-documented NMR and mass spectral data from the original isolation study [1] enable comparative analysis for identifying unknown auronol derivatives from Pinaceae species or other plant sources. The compound's distinct auronol skeleton (2-hydroxy aurone) differentiates it analytically from classical aurones and flavonols, making it valuable for method development and validation in natural product chemistry .

Negative Control or Baseline Compound in Antimicrobial Screening Assays

Utilize Amaronol B as a structurally defined negative control or baseline compound in antimicrobial screening studies involving flavonoids or Pseudolarix-derived natural products. Direct head-to-head antimicrobial testing established that Amaronol B exhibits no detectable activity against Candida albicans and Trichophyton mentagrophytes, in contrast to co-isolated pseudolaric acid B (MIC = 3.125 μg/mL against C. albicans) and myricetin (MIC = 50 μg/mL against T. mentagrophytes) [1]. This characterized inactivity profile makes Amaronol B suitable for establishing baseline response in dose-response assays, validating assay specificity, or serving as an inactive comparator in structure-activity relationship studies of auronol derivatives.

Chemotaxonomic Marker for Pseudolarix and Larix Phytochemical Studies

Employ Amaronol B as a chemotaxonomic marker compound for research on Pinaceae species, specifically Pseudolarix amabilis (golden larch) and Larix kaempferi. The restricted natural distribution of Amaronol B — isolated from P. amabilis bark in the original 1999 study [1] and subsequently reported in L. kaempferi — contrasts with broadly distributed flavonoids like myricetin. The co-occurrence profile of Amaronol B alongside Amaronol A (4′-hydroxy analog) and pseudolaric acid diterpenoids provides a distinctive phytochemical signature for authentication of Pseudolarix-derived materials, quality control of botanical extracts, and phylogenetic studies within Pinaceae [1].

Physicochemical Reference for Auronol Solubility and Formulation Studies

Use Amaronol B as a model auronol compound for physicochemical characterization and formulation development studies. The compound's documented properties — calculated LogP of 1.34, very hydrophobic nature (practically insoluble in water), 5 hydrogen bond donors, and 8 hydrogen bond acceptors [1] — establish baseline parameters for the auronol subclass. These data support solvent selection, stability testing, and formulation optimization when working with auronol-containing natural product libraries or synthetic auronol derivatives. The distinct physicochemical profile relative to flavonols (different H-bond donor count) and classical aurones (different core scaffold) informs experimental design decisions that cannot be extrapolated from more common flavonoid reference compounds [1].

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